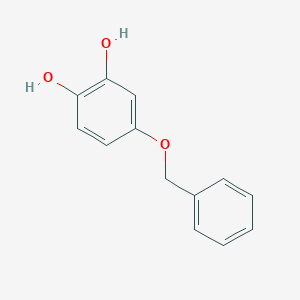
4-(Benzyloxy)-1,2-benzenediol
Übersicht
Beschreibung
4-(Benzyloxy)-1,2-benzenediol is an organic compound belonging to the phenol family It is characterized by the presence of a benzyloxy group attached to a 1,2-benzenediol structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Benzyloxy)-1,2-benzenediol typically involves the reaction of 1,2-benzenediol with benzyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to facilitate the formation of the benzyloxy group.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form quinones. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reduction reactions can convert the compound into its corresponding hydroquinone derivative. Sodium borohydride is a typical reducing agent used in these reactions.
Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic substitution reactions. Reagents such as alkyl halides and strong bases are commonly used.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride.
Substitution: Alkyl halides, strong bases.
Major Products Formed:
Oxidation: Quinones.
Reduction: Hydroquinone derivatives.
Substitution: Various substituted phenols.
Wissenschaftliche Forschungsanwendungen
4-(Benzyloxy)-1,2-benzenediol has diverse applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antioxidant and antimicrobial properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of skin disorders and as a depigmenting agent.
Industry: It is used in the production of dyes, polymers, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 4-(Benzyloxy)-1,2-benzenediol involves its interaction with various molecular targets. In biological systems, it may act as an antioxidant by scavenging free radicals and inhibiting oxidative stress. The compound’s ability to depigment skin is attributed to its effect on melanin synthesis and melanocyte activity.
Vergleich Mit ähnlichen Verbindungen
4-(Benzyloxy)phenol: Similar structure but lacks the additional hydroxyl group.
4-(Benzyloxy)-2-hydroxybenzaldehyde: Contains an aldehyde group instead of a second hydroxyl group.
4-(Benzyloxy)-1-butanol: Similar benzyloxy group but with a different backbone structure.
Uniqueness: 4-(Benzyloxy)-1,2-benzenediol is unique due to the presence of both benzyloxy and hydroxyl groups, which confer distinct chemical reactivity and biological activity. Its dual functionality makes it a versatile compound for various applications.
Eigenschaften
Molekularformel |
C13H12O3 |
|---|---|
Molekulargewicht |
216.23 g/mol |
IUPAC-Name |
4-phenylmethoxybenzene-1,2-diol |
InChI |
InChI=1S/C13H12O3/c14-12-7-6-11(8-13(12)15)16-9-10-4-2-1-3-5-10/h1-8,14-15H,9H2 |
InChI-Schlüssel |
VLLGNGJKOFKNEU-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)COC2=CC(=C(C=C2)O)O |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details









Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














